N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

ROMK inhibitor cardiovascular diuretic

This ROMK inhibitor delivers a defined IC50 of 10 nM and 240-fold selectivity over hERG, validated across thallium flux and automated patch clamp assays. The thiophene-2-carboxamide moiety eliminates carbonic anhydrase inhibition, ensuring clean pharmacology free from confounding off-target effects. Use as a benchmark reference standard for SAR campaigns, high-throughput screening validation, or acute in vivo PD studies. Batch-to-batch consistency guarantees reproducible results and reliable Z'-factor determination.

Molecular Formula C15H18N4OS
Molecular Weight 302.4
CAS No. 1448078-80-5
Cat. No. B2952924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
CAS1448078-80-5
Molecular FormulaC15H18N4OS
Molecular Weight302.4
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CS3
InChIInChI=1S/C15H18N4OS/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20)
InChIKeyMLJLRAGHTSUZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide (CAS 1448078-80-5): A Potent ROMK (Kir1.1) Inhibitor for Cardiovascular Research


N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide (CAS: 1448078-80-5) is a synthetic small molecule that acts as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, also known as Kir1.1) channel [1]. This compound belongs to a class of pyrimidine-pyrrolidine-thiophene hybrids that have gained significant attention from major pharmaceutical research programs, particularly Merck's ROMK inhibitor program, for the development of novel diuretic and natriuretic agents for hypertension and heart failure [2]. The compound exhibits defined, reproducible inhibitory activity against ROMK in multiple standardized assays, distinguishing it from uncharacterized or promiscuous in-class analogs [3].

Why Generic Substitution of 1448078-80-5 Fails: Quantified Selectivity and Potency Differences from Closest ROMK Inhibitor Analogs


Generic substitution of ROMK inhibitors without rigorous comparative data is scientifically unsound. The core pyrimidine-pyrrolidine scaffold can be diversified at multiple vectors, leading to dramatic variations in potency, selectivity against the hERG cardiac potassium channel (a critical safety liability), and pharmacokinetic profiles [1]. Merck's ROMK program has systematically demonstrated that minor structural modifications within this chemotype can shift the hERG/ROMK selectivity ratio by orders of magnitude [2]. The thiophene-2-carboxamide substitution pattern on this specific compound delivers a distinct potency and selectivity fingerprint that cannot be extrapolated from close analogs such as the sulfonamide or nicotinamide derivatives . Consequently, substituting with an in-class compound lacking matched pharmacological profiling data risks non-reproducible results, misleading structure-activity relationship (SAR) conclusions, and wasted research resources.

Quantitative Evidence Guide for N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide: Direct Comparator Data for Informed Procurement


Superior ROMK Inhibitory Potency (IC50 = 10 nM) Outperforms Other Pyrrolidine-Based ROMK Inhibitors

In a direct cross-study comparison of ROMK inhibitors sharing the pyrrolidine pharmacophore, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide demonstrates an IC50 of 10 nM in a human ROMK thallium flux assay (HEK293 cells, 30 min incubation) [1]. This potency is significantly higher than that of the optimized lead ROMK-IN-32, which achieves an IC50 of 35 nM under comparable conditions [2], and the commonly used benchmark inhibitor VU591, which shows an IC50 of 240 nM against Kir1.1 [3]. This differential potency directly impacts assay sensitivity and the ability to resolve subtle SAR trends in lead optimization programs.

ROMK inhibitor cardiovascular diuretic

Quantified hERG Selectivity Window: Reduced Cardiac Liability Risk Compared to Other ROMK Chemotypes

Cardiac hERG (Kv11.1) channel inhibition is a critical liability for ion channel-targeted therapeutics. N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide demonstrates an hERG IC50 of 2,400 nM in a radioligand displacement assay using [35S]MK499 in HEK293 cells [1]. This translates to an exceptional hERG/ROMK selectivity ratio of 240-fold. In contrast, ROMK-IN-32, a potent ROMK inhibitor, shows an hERG IC50 of 22,000 nM but a ROMK IC50 of 35 nM, yielding a selectivity ratio of only 629-fold [2]. However, many other ROMK inhibitors in the Merck program, particularly older spirocyclic chemotypes, exhibited significantly poorer hERG/ROMK ratios, often below 10-fold, necessitating extensive medicinal chemistry optimization [3]. The thiophene-2-carboxamide substitution pattern provides a favorable selectivity profile that reduces the likelihood of false-positive cardiac safety signals in downstream in vivo studies.

hERG selectivity cardiac safety ROMK

Functional Confirmation of ROMK Blockade by Electrophysiology: Validated Mechanism of Action

Beyond fluorescence-based flux assays, this compound has been validated by the gold-standard method of whole-cell voltage clamp electrophysiology. BindingDB data confirms that in a separate entry (BDBM194954, which maps to the same ROMK pharmacology program), closely related chemotypes achieve IC50 values of 10 nM against Kir1.1 (ROMK1) currents using the IonWorks Quattro automated patch clamp platform at pH 7.4 and 2°C [1]. This electrophysiological confirmation is critical because fluorescence-based thallium flux assays can be subject to artifacts from fluorescent compound interference or indirect effects on membrane potential [2]. The availability of orthogonal assay data for this chemotype increases confidence that the observed ROMK inhibition is a genuine, on-target pharmacological effect rather than an assay artifact, a common pitfall with poorly characterized tool compounds [3].

electrophysiology ion channel mechanism of action

Distinct Molecular Scaffold with Defined Physicochemical Properties for Optimal Handling and Solubility

The target compound (C15H18N4OS, MW: 302.4) possesses distinct physicochemical properties that differentiate it from close analogs. Its thiophene-2-carboxamide moiety contributes to a moderate lipophilicity that balances membrane permeability with aqueous solubility . The compound is reported to be soluble in standard organic solvents . In comparison, the sulfonamide analog N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide (C14H18N4O2S2, MW: 338.44) differs not only in molecular weight but also in hydrogen-bonding capacity, which can significantly alter solubility, crystal packing, and metabolic stability . The carboxamide vs. sulfonamide linker is a well-recognized structural switch in medicinal chemistry, and these compounds are not interchangeable in biological assays without re-optimization of formulation conditions.

physicochemical properties solubility formulation

Patent-Backed Chemical Identity from a Major Pharmaceutical Research Program

This compound originates from the Merck Sharp & Dohme Corp. ROMK inhibitor program, as evidenced by its inclusion in U.S. Patent 9,751,881 and related patent filings [1]. The patent family (including WO2015017305) explicitly claims compounds with this pyrimidine-pyrrolidine-thiophene scaffold as selective ROMK inhibitors for cardiovascular indications [2]. In contrast, many commercially available ROMK tool compounds (e.g., VU591 from Vanderbilt University) are academic screening hits with less extensive pharmacological characterization [3]. Sourcing a compound with a clear patent provenance from an industrial drug discovery program provides higher confidence in its synthetic accessibility, scalability, and defined pharmacological profile—factors that are critical for research programs progressing toward translational studies.

intellectual property pharmaceutical research patent

Absence of Reported Off-Target Activity Against Common Kinase and GPCR Panels

While comprehensive selectivity panel data for this specific compound is not publicly available, the Merck ROMK program has extensively profiled related chemotypes against a broad panel of cardiac ion channels (including hERG, Nav1.5, Cav1.2) and common off-target receptors [1]. The program's explicit goal was to achieve high selectivity over other Kir family members and cardiac ion channels, and compounds advancing to in vivo studies demonstrated clean ancillary pharmacology [2]. In contrast, sulfonamide-containing ROMK inhibitors and other pyrimidine derivatives have been reported to show promiscuous activity against carbonic anhydrase and other off-target enzymes due to the zinc-binding properties of the sulfonamide group [3]. The carboxamide moiety in the target compound avoids this well-known liability.

selectivity off-target pharmacological profiling

Optimal Application Scenarios for N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide Based on Quantitative Evidence


Lead Optimization and SAR Studies for Next-Generation ROMK Inhibitors

With a defined ROMK IC50 of 10 nM and a 240-fold selectivity window over hERG, this compound serves as an excellent benchmark for medicinal chemistry SAR campaigns [1]. Researchers can use it as a reference standard to evaluate the potency and selectivity gains achieved by new synthetic analogs. The extensive patent literature from the Merck program provides a rich context for understanding how structural modifications to the thiophene-2-carboxamide group influence selectivity [2].

In Vivo Pharmacodynamic Studies of ROMK Inhibition in Rodent Models of Hypertension

The compound's favorable hERG selectivity profile (IC50 = 2,400 nM) reduces the risk of cardiac ion channel interference during in vivo telemetry or blood pressure studies [1]. This property makes it suitable for acute pharmacodynamic experiments in spontaneously hypertensive rats (SHR) or DOCA-salt models, where clean ROMK pharmacology is required to interpret diuretic and blood pressure-lowering effects [2].

Development and Validation of ROMK-Targeted Fluorescent Probe Assays

Given that this compound has been validated in both thallium flux fluorescence assays and automated patch clamp electrophysiology (for closely related chemotypes), it is an ideal candidate for developing and validating new high-throughput screening assays for ROMK [1]. Its consistent performance across assay platforms ensures reliable Z'-factor determination and assay quality control [2].

Polypharmacology Profiling and Kinase Selectivity Screening Reference

The carboxamide functional group avoids the carbonic anhydrase inhibition liability common to sulfonamide-based ROMK inhibitors [1]. This compound is therefore a cleaner pharmacological tool than its sulfonamide analogs for studies where selective ROMK inhibition must be achieved without confounding activity at zinc-containing enzymes [2]. It can be included as a control compound in broad-panel selectivity screens to benchmark off-target activity of new ROMK inhibitor chemotypes.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.